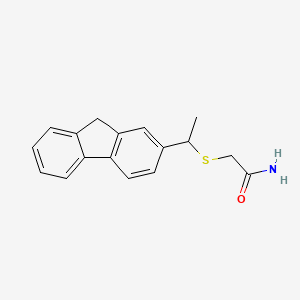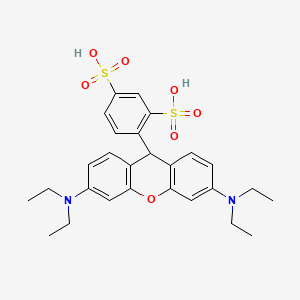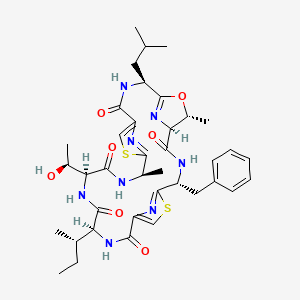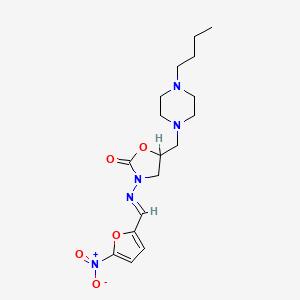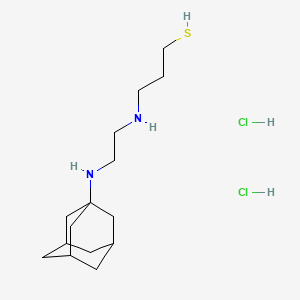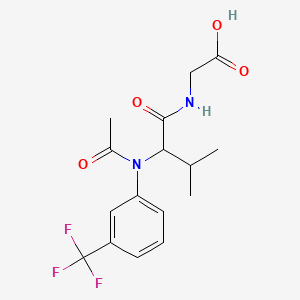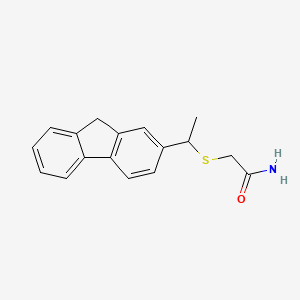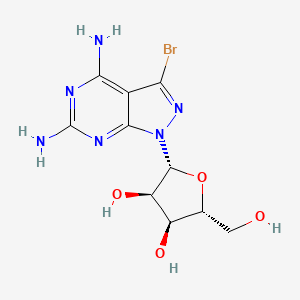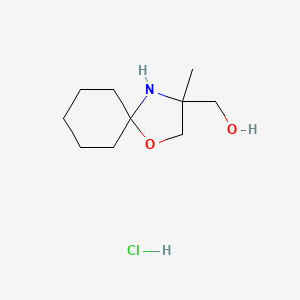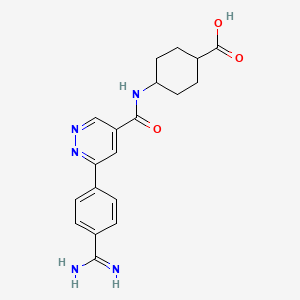
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a pyridazinyl group with an aminoiminomethyl substituent. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene or by cyclization of linear hydrocarbons.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a methyl group attached to the cyclohexane ring.
Attachment of the Pyridazinyl Group: The pyridazinyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by the pyridazinyl group.
Addition of the Aminoiminomethyl Substituent: The aminoiminomethyl group can be introduced through a condensation reaction with an appropriate amine and aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridazinyl group can participate in π-π interactions, further influencing the compound’s binding affinity and specificity. These interactions can activate or inhibit various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tranexamic Acid: A similar compound with a cyclohexane ring and a carboxylic acid group, used as an antifibrinolytic agent.
Cyclohexylcarboxylic Acid: A simpler compound with only a cyclohexane ring and a carboxylic acid group.
Chlorogenic Acid: Contains a cyclohexane ring and is known for its antioxidant properties.
Uniqueness
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- is unique due to its complex structure, which allows for diverse chemical reactivity and biological activity
Propriétés
Numéro CAS |
150594-92-6 |
|---|---|
Formule moléculaire |
C19H21N5O3 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
4-[[6-(4-carbamimidoylphenyl)pyridazine-4-carbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H21N5O3/c20-17(21)12-3-1-11(2-4-12)16-9-14(10-22-24-16)18(25)23-15-7-5-13(6-8-15)19(26)27/h1-4,9-10,13,15H,5-8H2,(H3,20,21)(H,23,25)(H,26,27) |
Clé InChI |
JKIQGKHMVXIMBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)O)NC(=O)C2=CC(=NN=C2)C3=CC=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


